

# A Technical Guide to 2-Amino-6-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name:	2-Amino-6-pyridinecarboxaldehyde
Cat. No.:	B1290439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-6-pyridinecarboxaldehyde**, a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring a pyridine ring with both an amino and an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules and a valuable tool in bioconjugation chemistry.

## Physicochemical Properties

**2-Amino-6-pyridinecarboxaldehyde** is a solid compound at room temperature.<sup>[1]</sup> Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	122.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	122.048012819 Da	<a href="#">[2]</a>
Boiling Point (Predicted)	307.7 °C at 760 mmHg	<a href="#">[1]</a>
Density (Predicted)	1.264 g/cm <sup>3</sup>	<a href="#">[4]</a>
pKa (Predicted)	3.50 ± 0.10	<a href="#">[3]</a>
XLogP3-AA	0.3	<a href="#">[2]</a>
CAS Number	332884-35-2	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-Amino-6-pyridinecarboxaldehyde** can be approached through multi-step modification of a pyridine core.[\[1\]](#) Below is a generalized experimental protocol based on common organic synthesis techniques for related compounds.

A plausible synthetic route involves the introduction of the amino and aldehyde groups onto a pyridine scaffold. This often requires protection/deprotection steps and careful selection of reagents to ensure correct regioselectivity.

- Starting Material Selection: Begin with a suitable pyridine derivative, such as 6-chloropicolinonitrile or a related compound.
- Amination: Introduce the amino group at the 6-position. A common method is nucleophilic aromatic substitution, where the halogenated pyridine is reacted with an ammonia source or a protected amine under specific temperature and pressure conditions.
- Formylation: Introduce the aldehyde group at the 2-position. This can be achieved through the reduction of a nitrile or carboxylic acid derivative, or via a formylation reaction like the Vilsmeier-Haack reaction on an activated pyridine ring.[\[1\]](#)

- Purification: The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity.



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A generalized workflow for the synthesis of **2-Amino-6-pyridinecarboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.
- Method: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).
- Expected Results: The  $^1\text{H}$  NMR spectrum would show distinct signals for the aldehyde proton (typically  $\delta$  9-10 ppm), the aromatic protons on the pyridine ring, and the amino protons. The  $^{13}\text{C}$  NMR would confirm the presence of the carbonyl carbon and the carbons of the aromatic ring.

Mass Spectrometry (MS):

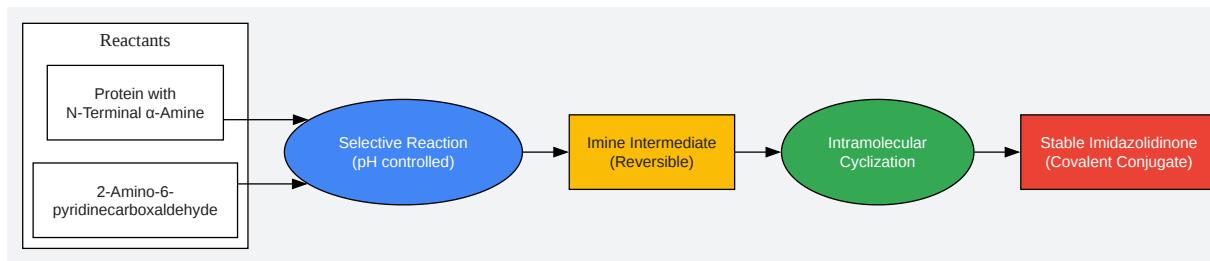
- Objective: To determine the molecular weight and confirm the elemental composition.
- Method: A dilute solution of the sample is analyzed using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used for exact mass determination.
- Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  at an  $m/z$  value consistent with the calculated molecular weight (122.12 g/mol ).

## Applications in Research and Drug Development

The bifunctional nature of **2-Amino-6-pyridinecarboxaldehyde** makes it a valuable reagent in several advanced applications.

Pyridinecarboxaldehydes are known to selectively react with the N-terminal  $\alpha$ -amine of proteins and peptides.[5][6] This reaction proceeds through the formation of an intermediate imine, which then cyclizes with the adjacent amide of the peptide backbone to form a stable imidazolidinone.[5][6] This site-specific conjugation is crucial for:

- Developing Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to a specific site on an antibody.
- PEGylation: Improving the pharmacokinetic properties of therapeutic proteins by attaching polyethylene glycol (PEG) chains.[5]
- Proteomics: Identifying the "soft spots" or cleavage sites in cyclic peptides by tagging the newly formed N-terminus after hydrolysis.[7]



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Logical pathway for N-terminal protein modification using pyridinecarboxaldehydes.

The pyridinecarboxaldehyde scaffold is a key component in the synthesis of various biologically active molecules. Derivatives have shown potential as:

- Antitumor Agents: Thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity against leukemia in murine models.[8]
- Antibacterial Agents: Schiff base compounds and metal complexes derived from 2-pyridinecarboxaldehyde have exhibited inhibitory effects against pathogenic bacteria like *Staphylococcus aureus* and *Escherichia coli*.[9]
- Pharmaceutical Intermediates: This class of compounds serves as foundational precursors for synthesizing more complex heterocyclic systems and active pharmaceutical ingredients (APIs).[9]

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